Acenaphthene-d10

Description

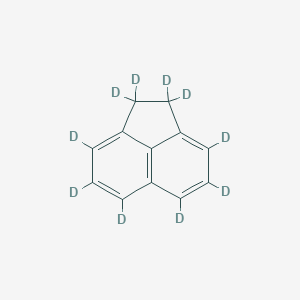

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-WHUVPORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893473 | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Acenaphthene-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15067-26-2 | |

| Record name | Acenaphthylene-d8, 1,2-dihydro-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015067262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15067-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Acenaphthene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Acenaphthene-d10. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards in quantitative analysis. This document includes a summary of physical data, generalized experimental protocols for property determination, and a visualization of its application in analytical workflows.

Core Physical and Chemical Data

This compound is a deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthene. Its primary application in a research setting is as an internal standard for the quantification of acenaphthene and other PAHs in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass-to-charge ratio, allowing for differentiation from the non-labeled analyte while maintaining similar chemical and chromatographic behavior.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some physical properties, such as melting and boiling points, are often reported in ranges and can be influenced by experimental conditions and sample purity.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂D₁₀ | [3][4] |

| Molecular Weight | 164.27 g/mol | [3][4][5][6][7] |

| CAS Number | 15067-26-2 | [1][3][4][6] |

| Appearance | Solid, White to beige crystals | [5] |

| Melting Point | 95 - 97 °C | [8][9][10][11] |

| Boiling Point | 277 - 279 °C | [8][9][10][11] |

| Isotopic Purity | ≥99 atom % D | [2][10] |

| Solubility | Chloroform: Sparingly solubleDimethylformamide (DMF): 10 mg/mLDimethyl sulfoxide (DMSO): 30 mg/mLEthanol: 2 mg/mL | [2][9] |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of polycyclic aromatic hydrocarbons like this compound. Specific experimental parameters may need to be optimized for the particular sample and equipment.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity and can be determined using several methods. A common and precise method is Differential Scanning Calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum crucible. A similar, empty crucible is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated using certified standards with known melting points, such as indium and zinc, to ensure temperature accuracy.

-

Analysis: The sample and reference crucibles are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere (e.g., 70 ml/min purge gas flow).[5]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the sample melts.

-

Data Interpretation: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point.[5] The peak temperature represents the point at which the sample is fully molten.

Determination of Boiling Point

The boiling point can also be determined using thermal analysis techniques, such as Simultaneous Thermal Analysis (STA), which combines DSC with Thermogravimetry (TG).

Methodology: Simultaneous Thermal Analysis (STA)

-

Sample Preparation: Approximately 20 mg of this compound is placed in a sealed aluminum crucible with a small, precisely sized pinhole (e.g., 50 µm) to allow for controlled evaporation.[5]

-

Instrument Calibration: The temperature scale of the STA instrument is calibrated using known melting point standards.

-

Analysis: The sample is heated at a constant rate (e.g., 10 K/min) in a controlled nitrogen atmosphere.[5]

-

Data Acquisition: The instrument simultaneously records the change in mass (TG) and the heat flow (DSC) as a function of temperature.

-

Data Interpretation: The boiling point is identified as the extrapolated onset temperature of the endothermic peak on the DSC curve that corresponds to the significant mass loss observed on the TG curve, indicating evaporation.[5]

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter. For deuterated compounds, the general principles of solubility testing apply, though slight differences from the non-deuterated analog may exist.

Methodology: Isothermal Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., chloroform, DMSO, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to settle, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A precisely measured aliquot of the clear, saturated supernatant is carefully removed. The solvent is then evaporated, and the mass of the dissolved this compound is determined gravimetrically, or the concentration is determined using a suitable analytical technique such as UV-Vis spectroscopy or GC-MS by creating a calibration curve.

-

Calculation: The solubility is expressed as mass per unit volume of solvent (e.g., mg/mL) at the specified temperature.

Application in Analytical Workflows

This compound is most commonly used as an internal standard in the quantitative analysis of PAHs. The following diagram illustrates a typical workflow for the analysis of a solid matrix (e.g., sediment, tissue) for PAH content using GC-MS.

Caption: Workflow for PAH analysis using this compound as an internal standard.

References

- 1. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. PAH Internal Standard Mixture 6 components (EPA 8275A) 4000ug/ml each of Acenaphthene D10 [CAS:15067-26-2], Chrysene D12 [CAS:1719-03-5], 1,4-Dichlorobenzene D4 [CAS:3855-82-1], Naphthalene D8 [CAS:1146-65-2], Perylene D12 [CAS:1520-96-3], Phenanthrene D10 [CAS:1517-22-2] in Dichloromethane - Scharlab [scharlab.com]

- 8. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Overview of Polycyclic Aromatic Compounds (PAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of hydrogen and deuterium in yttrium [inis.iaea.org]

Acenaphthene-d10 chemical structure and CAS number

This guide provides a comprehensive overview of the chemical and physical properties of Acenaphthene-d10, its analytical applications, and experimental protocols for its use. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.

Chemical Structure and Identification

This compound is the deuterated isotopologue of Acenaphthene, a polycyclic aromatic hydrocarbon (PAH). In this compound, all ten hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for the quantification of Acenaphthene in various matrices.[1]

The primary identifiers for this compound are its CAS number and chemical structure representations.

-

Synonyms : 1,8-Ethylenenaphthalene-D10, Deuterated acenaphthene, Acenaphthylene-d8, 1,2-dihydro-d2-[2][4][5][7]

Below is a diagram illustrating the structural relationship between Acenaphthene and its deuterated form, this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂D₁₀ | [1][3][4][5] |

| Molecular Weight | 164.27 g/mol | [2][3][4][5][6] |

| Isotopic Purity | 99 atom % D | [3] |

| Melting Point | 95-97 °C | [3][4] |

| Boiling Point | 277-279 °C | [3][4] |

| Appearance | White to off-white solid | [4][6] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly, Sonicated), DMF (10 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml) | [1][4] |

| InChI | 1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2 | [1][2][3][4][6][7] |

| InChIKey | CWRYPZZKDGJXCA-WHUVPORUSA-N | [1][3][4][6][7] |

| SMILES | [2H]c1c([2H])c2c3c(c([2H])c([2H])c([2H])c3c1[2H])C([2H])([2H])C2([2H])[2H] | [2][3] |

Experimental Protocols: Quantification of PAHs using GC/MS/MS

This compound is frequently used as an internal standard for the analysis of PAHs in complex matrices such as soil, water, and food products.[1][8][9] Below is a detailed experimental protocol for the analysis of PAHs using Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) with this compound as an internal standard.[8]

Objective: To quantify the concentration of Acenaphthene and other PAHs in a given sample.

Materials:

-

Sample containing PAHs

-

This compound internal standard solution

-

Organic solvents (e.g., dichloromethane, hexane)

-

Agilent 8890 GC system (or equivalent)

-

Agilent 7000D triple quadrupole GC/MS system (or equivalent)

-

GC column suitable for PAH analysis (e.g., Rxi-5Sil MS)

-

4-mm straight bore liner with glass wool

Procedure:

-

Sample Preparation:

-

Extract the PAHs from the sample matrix using an appropriate extraction method (e.g., QuEChERS for food samples, sonication or Soxhlet extraction for soil and sediment).[9]

-

Concentrate the extract to a known volume.

-

Spike the extract with a known amount of this compound internal standard solution.

-

-

Instrumental Analysis (GC/MS/MS):

-

Injection:

-

Gas Chromatography:

-

Set the oven temperature program to achieve separation of the target PAHs.

-

Use helium as the carrier gas.

-

-

Mass Spectrometry:

-

Maintain the MS transfer line and source temperatures at a minimum of 320 °C to prevent deposition of high-boiling PAHs.[8]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[8]

-

Monitor specific precursor-to-product ion transitions for both the target PAHs and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the quantifier ions of the target PAHs and this compound.

-

Calculate the relative response factor (RRF) for each target analyte relative to this compound using a calibration curve.

-

Quantify the concentration of each PAH in the original sample based on the peak area ratio of the analyte to the internal standard and the RRF.

-

The following diagram illustrates the general workflow for this analytical procedure.

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical chemistry for the accurate quantification of Acenaphthene and other related PAHs.[1] Its use is critical in:

-

Environmental Monitoring: Assessing the extent of PAH contamination in soil, water, and air.[8]

-

Food Safety: Detecting and quantifying carcinogenic PAHs in food products, especially those that are smoked, grilled, or processed.[8]

-

Toxicology Studies: Investigating the metabolic fate and toxicokinetics of Acenaphthene in biological systems.

-

Forensic Analysis: Identifying the source of PAH contamination in environmental or criminal investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Acenaphthene D10 | CAS 15067-26-2 | LGC Standards [lgcstandards.com]

- 3. This compound D 99atom 15067-26-2 [sigmaaldrich.com]

- 4. This compound | 15067-26-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C12H10 | CID 177559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. hpst.cz [hpst.cz]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Acenaphthene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity of Acenaphthene-d10 (perdeuteroacenaphthene), a crucial internal standard in analytical chemistry, particularly for the quantification of acenaphthene and other polycyclic aromatic hydrocarbons (PAHs) by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound (C₁₂D₁₀) is the deuterated isotopologue of acenaphthene, a polycyclic aromatic hydrocarbon.[1][2] Its utility as an internal standard stems from its chemical similarity to the non-deuterated analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. The ten deuterium atoms result in a distinct mass shift, enabling clear differentiation from the native compound in mass spectrometric analyses.[3]

Synthesis of this compound

High-Temperature Dilute Acid (HTDA) Method

This method involves heating the substrate in a deuterated acidic medium at elevated temperatures to facilitate the complete exchange of hydrogen atoms with deuterium.

Generalized Experimental Protocol:

A generalized protocol for the perdeuteration of PAHs, which can be adapted for Acenaphthene, is as follows:

-

Reaction Setup: In a sealed, high-pressure reaction vessel, place acenaphthene and a solution of deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O). The concentration of DCl is typically low.

-

Heating: Heat the vessel to a temperature range of 240-280 °C.[4] The elevated temperature provides the necessary activation energy for the H/D exchange on the aromatic ring and the aliphatic bridge.

-

Reaction Time: Maintain the reaction at the elevated temperature for a sufficient duration to ensure complete deuteration. This can range from several hours to days.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized. The crude this compound is then extracted with a suitable organic solvent (e.g., dichloromethane or benzene). The product is purified by techniques such as recrystallization or column chromatography to remove any unreacted starting material and byproducts.

Metal-Catalyzed Deuteration

Heterogeneous metal catalysts, such as platinum, palladium, or Raney nickel, can be employed to facilitate the H/D exchange with a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O).[5]

Generalized Experimental Protocol:

-

Catalyst Activation: The chosen metal catalyst (e.g., Raney nickel) is activated according to standard procedures.

-

Reaction Setup: The acenaphthene, activated catalyst, and a deuterated solvent (if necessary) are placed in a reaction vessel.

-

Deuterium Source: The vessel is then charged with deuterium gas (D₂) to a specific pressure or an excess of deuterium oxide (D₂O) is added.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature to promote the catalytic exchange. The specific temperature and pressure will depend on the catalyst and deuterium source used.

-

Work-up and Purification: Upon completion, the catalyst is filtered off. The crude product is then purified using standard techniques like recrystallization or chromatography.

Isotopic Purity

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is typically expressed as atom percent deuterium (atom % D). Commercially available this compound generally has a high isotopic purity.

| Supplier/Source | Stated Isotopic Purity |

| Sigma-Aldrich | 99 atom % D |

| Cayman Chemical | ≥99% deuterated forms (d₁-d₁₀)[3] |

Table 1: Isotopic Purity of Commercially Available this compound

Analytical Methods for Purity Determination

The isotopic purity and chemical purity of synthesized this compound are determined using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic distribution and thus the isotopic purity of this compound. In the mass spectrum, the molecular ion peak of fully deuterated acenaphthene will appear at m/z 164, corresponding to the C₁₂D₁₀ formula. The presence of ions at lower m/z values (e.g., m/z 163 for C₁₂HD₉) indicates incomplete deuteration. The relative intensities of these peaks are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to assess the degree of deuteration. In a fully deuterated sample of this compound, the proton signals corresponding to the aromatic and aliphatic protons of acenaphthene should be absent or significantly diminished. The presence of any residual proton signals indicates incomplete H/D exchange. ²H (Deuterium) NMR can also be used to confirm the positions of deuterium incorporation.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through established methods for the perdeuteration of polycyclic aromatic hydrocarbons, such as the high-temperature dilute acid method or metal-catalyzed H/D exchange. Rigorous analytical characterization, primarily using mass spectrometry and NMR spectroscopy, is essential to confirm the isotopic enrichment and chemical purity of the final product, ensuring its reliability as an internal standard for sensitive analytical applications in research and drug development.

References

Acenaphthene-d10: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Polycyclic Aromatic Hydrocarbon Internal Standard

Acenaphthene-d10 is the deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthene.[1][2][3] It serves as a crucial internal standard for the quantitative analysis of acenaphthene and other PAHs in a variety of matrices, including environmental samples and pharmaceutical formulations.[4] Its use in isotope dilution mass spectrometry (IDMS) allows for precise and accurate quantification by correcting for analyte loss during sample preparation and analysis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and relevant metabolic pathways of its non-deuterated analog.

Physicochemical and Spectrometric Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂D₁₀ | [5][6] |

| Molecular Weight | 164.27 g/mol | [2][3] |

| CAS Number | 15067-26-2 | [2][3][6] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 95-97 °C | |

| Boiling Point | 277-279 °C | |

| Solubility | DMF: 10 mg/mLDMSO: 30 mg/mLEthanol: 2 mg/mLChloroform: SolubleMethanol: Slightly Soluble | [7] |

| Isotopic Purity | ≥98 atom % D |

Table 2: Spectrometric Data for this compound

| Spectroscopic Data | Details |

| Mass Spectrometry (GC-MS) | Quantitation Ion: m/z 164Qualifier Ions: m/z 162, 160(Note: Fragmentation patterns can be influenced by the specific instrumentation and analytical conditions.) |

| ¹H NMR | Due to the deuteration of all protonated positions, a standard ¹H NMR spectrum is not applicable. |

| ¹³C NMR | Specific experimental ¹³C NMR data for this compound is not readily available in the public domain. The spectrum would show signals for the carbon atoms, potentially with coupling to deuterium. |

Experimental Protocols: Quantification of PAHs using this compound

This compound is predominantly used as an internal standard in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of PAHs. The following is a generalized protocol based on widely accepted methodologies such as EPA Method 8270D for the analysis of semi-volatile organic compounds.[1][8][9]

Sample Preparation (Solid Matrix, e.g., Soil, Sediment)

-

Sample Homogenization: Homogenize the solid sample to ensure uniformity.

-

Spiking with Internal Standard: Accurately weigh a portion of the homogenized sample (e.g., 10-30 g) into an extraction thimble. Spike the sample with a known amount of this compound solution.

-

Extraction:

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with an appropriate solvent (e.g., dichloromethane:acetone 1:1 v/v) for 16-24 hours.

-

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A more rapid alternative to Soxhlet extraction, using elevated temperatures and pressures.

-

-

Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

-

Solvent Exchange: If necessary, exchange the solvent to one compatible with the GC-MS analysis (e.g., hexane).

-

Cleanup (if required): For complex matrices, a cleanup step using silica gel or Florisil column chromatography may be necessary to remove interferences.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

-

GC Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for PAH separation.

-

Injection: A splitless injection is commonly employed to maximize the transfer of analytes to the column.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250-300 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 300-320 °C and hold.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The ions monitored for this compound are typically m/z 164 (quantitation) and 162, 160 (qualifiers).

-

-

Calibration: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound.

-

Quantification: The concentration of the target PAHs in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.

Visualizing Workflows and Pathways

Isotope Dilution Mass Spectrometry (IDMS) Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in an isotope dilution mass spectrometry (IDMS) analysis.

Caption: Workflow for PAH quantification using this compound in IDMS.

Metabolic Pathway of Acenaphthene in Humans

While this compound is primarily used as an analytical standard, understanding the metabolic fate of its non-deuterated counterpart, acenaphthene, is relevant for toxicological and drug development research. The following diagram illustrates a simplified metabolic pathway of acenaphthene in humans, primarily mediated by cytochrome P450 enzymes.

Caption: Simplified metabolic pathway of acenaphthene in humans.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of polycyclic aromatic hydrocarbons. Its well-characterized physicochemical properties and its role as an internal standard in robust analytical methods like EPA Method 8270D make it a cornerstone in environmental monitoring, food safety analysis, and toxicological research. For professionals in drug development, understanding the analytical methodologies employing this compound is crucial for assessing the purity of pharmaceutical products and for conducting metabolic studies of related compounds. The continued use of this compound and other deuterated standards will undoubtedly contribute to the generation of high-quality data in these critical scientific fields.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C12H10 | CID 177559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acenaphthene (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-108-1.2 [isotope.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Acenaphthene D10 | CAS 15067-26-2 | LGC Standards [lgcstandards.com]

- 7. Acenaphthene(83-32-9) 1H NMR spectrum [chemicalbook.com]

- 8. amptius.com [amptius.com]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary applications of Acenaphthene-d10 in scientific research, with a core focus on its role as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs). This document details the experimental protocols, presents quantifiable performance data, and illustrates the analytical workflows where this compound is a critical component.

Introduction: The Significance of Isotope Dilution in Analytical Chemistry

In the precise quantification of organic compounds, particularly in complex matrices, analytical accuracy and precision are paramount. Isotope dilution mass spectrometry (IDMS) is a gold standard technique that addresses challenges such as matrix effects and variations in sample preparation and instrument response. This method relies on the use of isotopically labeled standards, such as this compound, which are chemically identical to the analyte of interest but have a different mass due to the substitution of atoms with their heavier isotopes.

This compound, a deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, serves as an ideal internal standard. Its primary utility lies in its ability to mimic the behavior of native acenaphthene and other similar PAHs throughout the analytical process, from extraction and cleanup to chromatographic separation and detection. By adding a known amount of this compound to a sample at the beginning of the workflow, any losses or variations encountered during sample processing will affect both the native analyte and the labeled standard equally. The ratio of the native analyte to the internal standard is then used for quantification, leading to more accurate and reliable results.

Core Application: Internal Standard for PAH Quantification

The principal application of this compound is as an internal standard for the analysis of PAHs in a variety of environmental and industrial matrices.[1] PAHs are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established standardized methods for their detection and quantification, and this compound is a recommended internal standard in many of these protocols, most notably EPA Method 8270.[2]

Matrices of Analysis

This compound is employed for PAH analysis in a wide range of sample types, including:

-

Environmental Samples: Soil, sediment, water, and ambient air.[3][4]

-

Industrial Materials: Rubber, plastics, and petroleum products.[1]

-

Food and Consumer Products: Smoked meats, edible oils, and tea.

Experimental Protocol: Quantification of PAHs in Soil using GC-MS with this compound as an Internal Standard

This section provides a detailed methodology for the determination of PAHs in soil samples, a common application for this compound. This protocol is a composite of best practices derived from established methods like EPA 8270 and published research.

Sample Preparation and Extraction

-

Sample Homogenization: The soil sample is first homogenized to ensure uniformity.

-

Spiking with Internal Standard: A known amount of this compound solution is added to a pre-weighed soil sample (typically 10g).[5] This is a critical step to ensure that the internal standard is subjected to the entire sample preparation process.

-

Extraction: The soil is extracted with an appropriate solvent mixture, commonly hexane:acetone:triethylamine (50:45:5 v/v), using a mechanical shaker.[5] Soxhlet extraction is another frequently used technique.[3]

-

Extract Cleanup: The resulting extract is then cleaned up to remove interfering compounds. This often involves techniques like solid-phase extraction (SPE) with silica cartridges.

-

Concentration: The cleaned extract is concentrated to a final volume, typically 1 mL, prior to analysis.[5]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection: A small volume of the final extract is injected into the GC-MS system. A splitless injection is often used to maximize the transfer of analytes to the column.

-

Chromatographic Separation: The PAHs are separated on a capillary GC column, such as a DB-EUPAH.[1] The oven temperature is programmed to ramp up to effectively separate the different PAHs based on their boiling points.

-

Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]

-

Quantification: The concentration of each PAH is determined by comparing its peak area to the peak area of this compound and using a calibration curve.

Quantitative Data and Performance Metrics

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance metrics from studies utilizing this approach.

| Analyte | Matrix | Recovery (%) | Reference |

| PAHs | Rubber & Plastics | 73.5 - 119.4 | [6] |

| Light Molecular Weight PAHs | Soil | 70 - 120 | [3] |

| Heavy Molecular Weight PAHs | Soil | 80 - 120 | [3] |

Table 1: Typical Analyte Recovery Rates using Deuterated Internal Standards.

| Parameter | Value | Conditions | Reference |

| Linearity (R²) | >0.99 | Calibration range: 1 to 1,000 pg | [7] |

| Internal Standard Area Reproducibility | ±20% | With calibration standards | [7] |

| Internal Standard Area Reproducibility | ±30% | With samples | [7] |

| Precision (%RSD) | <20% | For all analytes | [3] |

Table 2: Key Performance Metrics for PAH Analysis using this compound Internal Standard.

| Parameter | Setting | Reference |

| Gas Chromatograph (GC) | ||

| Injection Mode | Pulsed Splitless | [7] |

| Inlet Temperature | 320 °C | [7] |

| Column | Agilent J&W DB-EUPAH | [1] |

| Carrier Gas | Helium | |

| Oven Temperature Program | Initial 60°C, ramped to 350°C | [8] |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | |

| Detection Mode | Selected Ion Monitoring (SIM) | [3] |

| MSD Transfer Line Temperature | 320 °C | [7] |

| MS Source Temperature | 320 °C | [7] |

Table 3: Typical GC-MS Instrumental Conditions for PAH Analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and the role of this compound within it.

References

- 1. agilent.com [agilent.com]

- 2. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. epa.gov [epa.gov]

- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 6. ez.restek.com [ez.restek.com]

- 7. agilent.com [agilent.com]

- 8. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing the Acenaphthene-d10 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the purity and characteristics of internal standards is paramount for accurate analytical results. Acenaphthene-d10, a deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is a widely used internal standard for the quantification of PAHs in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound.

Compound Identification and Physical Properties

A Certificate of Analysis for this compound will begin with fundamental information identifying the compound and its physical characteristics. This data is crucial for ensuring the correct substance is being used and for proper handling and storage.

| Identifier | Value |

| Chemical Name | 1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene |

| CAS Number | 15067-26-2[1] |

| Molecular Formula | C₁₂D₁₀ |

| Molecular Weight | 164.27 g/mol [2][3] |

| Appearance | Solid |

| Melting Point | 95-97 °C[2] |

| Boiling Point | 277-279 °C[2] |

Purity and Assay Data

The core of the CoA is the purity and assay information, which quantifies the quality of the standard. This section is critical for accurate quantification in analytical methods.

| Parameter | Value | Methodology |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥98% | GC-MS, HPLC |

| Deuterated Forms | ≥99% (d₁-d₁₀) | Mass Spectrometry |

Experimental Protocols

The values presented in the CoA are determined through rigorous experimental protocols. Below are detailed methodologies for the key analyses performed.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Method:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as dichloromethane or isooctane.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any potential impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Inlet Temperature: 280 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: An initial temperature of 80 °C, ramped to 300 °C.

-

-

Mass Spectrometry Analysis: As the this compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The isotopic purity is determined by comparing the abundance of the fully deuterated ion (m/z 164) to the ions with fewer deuterium atoms.

Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To assess the percentage of this compound relative to any non-deuterated or other organic impurities.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Method:

-

Sample Preparation: A precise weight of this compound is dissolved in a known volume of a high-purity solvent.

-

GC Separation: The sample is injected into the GC and separated as described in the GC-MS method.

-

Detection and Quantification: The FID generates a signal proportional to the amount of organic compound eluting from the column. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the degree of deuteration at specific positions on the molecule.

Instrumentation: High-resolution NMR Spectrometer.

Method:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of a highly deuterated sample, the proton signals should be significantly diminished or absent compared to the spectrum of unlabeled acenaphthene. The presence of residual proton signals can be used to estimate the isotopic purity. The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Visualization of Analytical Workflow and Chemical Structures

To further clarify the processes and the compound , the following diagrams are provided.

Caption: Workflow for the analysis of this compound.

References

Acenaphthene-d10: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Acenaphthene-d10, a deuterated polycyclic aromatic hydrocarbon commonly utilized as an internal standard in analytical chemistry. The following sections detail the compound's properties, associated hazards, and recommended procedures for safe use, storage, and disposal.

Chemical and Physical Properties

This compound is a solid, hygroscopic compound.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂D₁₀ | [2][3][4] |

| Molecular Weight | 164.27 g/mol | [1][4] |

| CAS Number | 15067-26-2 | [1][2][3][5] |

| Appearance | Solid | [1] |

| Melting Point | 95 - 97 °C (203 - 207 °F) | [6] |

| Boiling Point | 277 - 279 °C (531 - 534 °F) | |

| Vapor Pressure | 0.00698 mmHg at 25 °C | [7] |

| Density | 1.217 g/cm³ | [7] |

| Log Pow (Octanol/Water Partition Coefficient) | 3.39 - 4.19 | [8] |

| Solubility | DMF: 10 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation, and it is very toxic to aquatic life with long-lasting effects.[1][5][6][8]

GHS Hazard Statements:

Hazard Pictograms:

Toxicology

This compound may be harmful if inhaled, ingested, or absorbed through the skin.[6] It is also identified as a potential occupational hepatotoxin.[1]

| Toxicity Metric | Value | Species | Route |

| LD50 | 600 mg/kg | Rat | Intraperitoneal |

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and consult a physician immediately.[6][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[6][7][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[6][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][7][8] |

Handling and Storage

Handling:

-

Work in a well-ventilated area.[7]

-

Wear appropriate personal protective equipment (PPE).[8]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[8][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9]

-

Store at room temperature away from light and moisture.[8]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[7][8] |

| Skin Protection | Impervious, fire/flame resistant clothing and gloves. Inspect gloves prior to use and use proper glove removal technique.[7][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate non-essential personnel. Use personal protective equipment, including respiratory protection. Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation.[7][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][8]

-

Containment and Cleanup: Mechanically collect the material (e.g., sweeping, shoveling) and place it in a suitable, closed container for disposal. Avoid generating dust.[8]

Experimental Protocols

General Protocol for Use as an Internal Standard in GC/MS or LC/MS Analysis:

This compound is primarily used as an internal standard for the quantification of acenaphthene and other polycyclic aromatic hydrocarbons (PAHs).[2] The following is a generalized protocol; specific concentrations and volumes will be dependent on the experimental design, instrumentation, and sample matrix.

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a high-purity solvent (e.g., isooctane, methylene chloride) to create a stock solution of a known concentration (e.g., 200 µg/mL).[10]

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards containing known concentrations of the target analyte(s) (e.g., acenaphthene).

-

Spike each calibration standard with a constant, known amount of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

Extract the target analytes from the sample matrix using an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Prior to the final volume adjustment, spike the sample extract with the same constant, known amount of the this compound internal standard stock solution as used in the calibration standards.

-

-

Instrumental Analysis:

-

Analyze the prepared calibration standards and samples using a gas chromatograph or liquid chromatograph coupled with a mass spectrometer (GC/MS or LC/MS).

-

Develop an instrumental method capable of separating the target analytes from the internal standard and other matrix components.

-

Set the mass spectrometer to monitor for characteristic ions of both the target analytes and this compound.

-

-

Quantification:

-

For each calibration standard, calculate the response factor (RF) as the ratio of the peak area of the analyte to the peak area of the internal standard, divided by the concentration of the analyte.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration for the series of standards.

-

Determine the concentration of the analyte in the samples by calculating the peak area ratio in the sample and using the calibration curve.

-

Visualized Workflow

The following diagram illustrates a logical workflow for handling an accidental spill of this compound.

References

- 1. This compound | C12H10 | CID 177559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. gustavus.edu [gustavus.edu]

- 7. echemi.com [echemi.com]

- 8. isotope.com [isotope.com]

- 9. nj.gov [nj.gov]

- 10. Acenaphthene (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-108-1.2 [isotope.com]

Acenaphthene-d10: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Acenaphthene-d10, a deuterated polycyclic aromatic hydrocarbon, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications. The guide includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of the experimental workflow.

Core Properties of this compound

This compound is a deuterated form of Acenaphthene, a polycyclic aromatic hydrocarbon (PAH). Its physical and chemical properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Formula | C₁₂D₁₀ |

| Molecular Weight | 164.27 g/mol |

| CAS Number | 15067-26-2 |

| Appearance | White to off-white solid |

| Melting Point | 95-97 °C (lit.) |

| Boiling Point | 277-279 °C (lit.) |

| Purity | ≥99% deuterated forms (d₁-d₁₀) |

Quantitative Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for its application in analytical methodologies, particularly in chromatography and mass spectrometry where it is often used as an internal standard. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Temperature | Source |

| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | [1] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified | [1] |

| Ethanol | 2 mg/mL | Not Specified | [1] |

| Dichloromethane (CH₂Cl₂) | 4.0 mg/mL | Ambient (>5 °C) | N/A |

| Chloroform | Sparingly Soluble | Not Specified | N/A |

| Methanol | Slightly Soluble (with sonication) | Not Specified | N/A |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of a crystalline organic compound such as this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.[2][3][4]

1. Materials and Equipment:

-

This compound (crystalline solid, purity >99%)

-

Organic solvent of interest (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Analysis of the Saturated Solution:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

3. Data Reporting:

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

A Technical Guide to Commercial Acenaphthene-d10 Certified Reference Materials

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) are crucial in ensuring the quality and validity of these measurements. This in-depth technical guide provides a comprehensive overview of commercially available Acenaphthene-d10 CRMs, their specifications, and their applications. This compound, a deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is commonly used as an internal standard in analytical chemistry.

Commercial Supplier and Product Overview

Several reputable suppliers offer this compound as a Certified Reference Material. These materials are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, ensuring their traceability and uncertainty.[1][2] The table below summarizes the key quantitative data for this compound CRMs from various suppliers.

| Supplier | Product/Brand Name | Catalog Number (Example) | Format | Concentration | Solvent | Isotopic Purity | CAS Number | Molecular Weight |

| Sigma-Aldrich | TraceCERT® | 451819 (example for solid) | Solid or Solution | 2000 µg/mL | Dichloromethane | 99 atom % D | 15067-26-2 | 164.27 |

| LGC Standards | Dr. Ehrenstorfer | DRE-C20505100 | Neat | Not Applicable | Not Applicable | Not Specified | 15067-26-2 | 164.27 |

| CPI International | - | Z-010001-01 | Solution | 1000 mg/L | Not Specified | Not Specified | 15067-26-2 | Not Specified |

| Cambridge Isotope Laboratories, Inc. | - | DLM-108-1.2 | Solution | 200 µg/mL | Isooctane | 98% | 15067-26-2 | Not Specified |

| LabStandard | LabStandard® | Not Specified | Neat or Solution | Various | Not Specified | Not Specified | 15067-26-2 | Not Specified |

| ESSLAB | Chiron | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 15067-26-2 | Not Specified |

Experimental Protocols: A General Workflow for CRM Utilization

While specific experimental protocols are application-dependent, a general workflow for the use of this compound CRM as an internal standard in a typical chromatographic analysis (e.g., GC-MS or HPLC) is outlined below. The Certificate of Analysis (COA) provided by the supplier should always be consulted for specific instructions on storage, handling, and use.[1][2]

-

Receipt and Storage : Upon receipt, the CRM should be logged and stored according to the supplier's recommendations, typically at a controlled temperature (e.g., 2-30°C).[2]

-

Solution Preparation : If the CRM is in a solid or neat format, a stock solution is prepared by accurately weighing the material and dissolving it in a high-purity solvent to a precise concentration. If the CRM is provided as a solution, it may be used directly or diluted as required.

-

Spiking : A known amount of the this compound CRM internal standard solution is added (spiked) into all samples, calibration standards, and quality control samples.

-

Sample Preparation : The samples are then subjected to the appropriate extraction, cleanup, and concentration procedures for the analyte of interest.

-

Instrumental Analysis : The prepared samples are analyzed using a calibrated analytical instrument, such as a gas chromatograph-mass spectrometer (GC-MS).

-

Data Analysis : The signal of the target analyte is normalized to the signal of the this compound internal standard. This corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts involved in using CRMs, the following diagrams have been generated using the DOT language.

Conclusion

This compound Certified Reference Materials are indispensable tools for ensuring the accuracy and reliability of analytical data in research and development. A variety of reputable commercial suppliers provide these materials in different formats and concentrations to suit diverse analytical needs. By following a systematic workflow for their use and understanding their central role in the quality assurance framework, researchers can significantly enhance the validity and defensibility of their results.

References

An In-Depth Technical Guide to the Mass Spectrum of Acenaphthene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Acenaphthene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH). Understanding the mass spectrometric behavior of isotopically labeled compounds like this compound is crucial for their use as internal standards in quantitative analyses, metabolic studies, and environmental monitoring. This document outlines the key spectral data, details a typical experimental protocol for its analysis, and illustrates its characteristic fragmentation pathway.

Data Presentation: Mass Spectral Data of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the sequential loss of deuterium atoms. The quantitative data is summarized in the table below.

| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Abundance (%) |

| Molecular Ion [M]+• | 164 | 100 |

| [M-D]+ | 163 | ~15 |

| [M-2D]+• | 162 | ~25 |

| [M-3D]+ | 161 | ~5 |

| [M-4D]+• | 160 | ~10 |

| Other significant fragments | 158, 156 | Variable |

Note: Relative abundances are approximate and can vary slightly depending on the instrument and analytical conditions.

The molecular formula of this compound is C₁₂D₁₀, and its molecular weight is approximately 164.27 g/mol .[1][2] The base peak in the mass spectrum is the molecular ion at m/z 164.[3] The fragmentation pattern is dominated by the loss of deuterium radicals (D•), leading to prominent peaks at m/z 162 and 160.[3]

Experimental Protocols: GC-MS Analysis of this compound

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following protocol is a general guideline based on established methods for PAH analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA).[4][5][6][7]

1. Sample Preparation:

-

Extraction: For environmental samples (e.g., soil, water, air), extraction is a critical first step. Common techniques include liquid-liquid extraction with a solvent like dichloromethane (DCM) or solid-phase extraction (SPE).[6][7][8] For cleaner matrices, a simple dissolution in a suitable organic solvent may be sufficient.

-

Cleanup: Complex sample extracts may require cleanup to remove interfering compounds. This can be achieved using techniques like column chromatography with silica gel.[9][10]

-

Concentration: The extract is often concentrated to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator to enhance sensitivity.[7][9] A keeper solvent like toluene may be added to prevent the loss of more volatile analytes.[10]

-

Internal Standard Spiking: this compound is often used as a surrogate or internal standard.[8][10] For quantitative analysis of other PAHs, a known amount of a different deuterated PAH standard would be added to the sample extract prior to analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Splitless injection is commonly used for trace analysis to maximize the amount of analyte reaching the column.[6]

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms), is typically employed for the separation of PAHs.[11]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.[6]

-

Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 320°C).[6]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Acquisition Mode: Data can be acquired in full scan mode to obtain the entire mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring only the characteristic m/z values of the target analytes.[7][8]

-

Visualization of the Fragmentation Pathway

The primary fragmentation pathway of this compound under electron ionization involves the sequential loss of deuterium atoms. This process can be visualized as a logical relationship where the molecular ion undergoes successive fragmentation steps.

Caption: Fragmentation pathway of this compound.

This diagram illustrates the stepwise loss of deuterium from the molecular ion, leading to the major fragment ions observed in the mass spectrum. This characteristic fragmentation is fundamental to its identification and use as an internal standard.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. ez.restek.com [ez.restek.com]

- 4. epa.gov [epa.gov]

- 5. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. hebe.hr [hebe.hr]

- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

- 11. waters.com [waters.com]

Methodological & Application

Application Notes and Protocols for Utilizing Acenaphthene-d10 as a Surrogate Standard in EPA Methods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Acenaphthene-d10 as a surrogate standard in U.S. Environmental Protection Agency (EPA) methods for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds. The use of isotopically labeled surrogate standards like this compound is a critical component of robust analytical quality control, ensuring data accuracy and reliability by monitoring sample-specific matrix effects and analytical efficiency.

Introduction to Surrogate Standards in EPA Methods

In environmental analysis, the complexity of sample matrices such as water, soil, and air can significantly impact the accuracy of quantitative results. Surrogate standards are compounds that are chemically similar to the target analytes but are not expected to be present in environmental samples. They are added to every sample, blank, and quality control standard in a known amount before sample preparation and analysis. The recovery of the surrogate is then measured to assess the performance of the analytical method for each specific sample, providing a measure of potential matrix interference and analytical error.

This compound, a deuterated form of the PAH acenaphthene, is an ideal surrogate for many EPA methods targeting PAHs. Its chemical and physical properties closely mimic those of the native acenaphthene and other similar PAHs, while its distinct mass allows for easy differentiation and quantification by mass spectrometry.

Key EPA Methods Utilizing this compound

This compound is specified or recommended as a surrogate standard in several key EPA methods for the determination of PAHs and other semi-volatile organic compounds. These include:

-

EPA Method TO-13A: For the determination of PAHs in ambient air.

-

EPA Method 525.2: For the determination of organic compounds in drinking water.

-

EPA 8000 Series Methods (e.g., 8270D): For the analysis of semi-volatile organic compounds in solid waste, soil, and water.

Quantitative Data Summary

The acceptable recovery of this compound varies depending on the EPA method and the sample matrix. The following table summarizes typical quality control acceptance criteria.

| EPA Method | Matrix | This compound Recovery Limits (%) |

| TO-13A | Air (PUF/XAD) | 50 - 200[1] |

| 525.2 | Drinking Water | 70 - 130 (general analyte recovery)[2][3] |

| 8270D | Water & Soil | 70 - 130 (typical laboratory-defined limits) |

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound as a surrogate standard in common EPA methods.

Protocol 1: Surrogate Standard Solution Preparation

Objective: To prepare a stock and a spiking solution of this compound.

Materials:

-

This compound (certified reference material)

-

Acetone (pesticide grade or equivalent)

-

Volumetric flasks (Class A)

-

Micropipettes

Procedure:

-

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh a known amount of neat this compound.

-

Dissolve the weighed material in a known volume of acetone in a Class A volumetric flask to achieve the target concentration.

-

Store the stock solution at 4°C in an amber glass vial with a PTFE-lined cap.

-

-

Spiking Solution (e.g., 5 µg/mL):

-

Perform a serial dilution of the stock solution with acetone to achieve the desired spiking concentration. For example, to prepare a 5 µg/mL solution, dilute 50 µL of a 1000 µg/mL stock solution to 10 mL with acetone.

-

The spiking solution should be prepared fresh as needed or stored under the same conditions as the stock solution for a limited period.

-

Protocol 2: Sample Spiking and Extraction for EPA Method 525.2 (Drinking Water)

Objective: To spike a water sample with this compound and extract the analytes using solid-phase extraction (SPE).

Materials:

-

1-L water sample

-

This compound spiking solution (e.g., 5 µg/mL)

-

C18 SPE cartridge

-

Methanol, Ethyl Acetate, Methylene Chloride (pesticide grade)

-

Concentrator tube

-

Nitrogen evaporator

Procedure:

-

Sample Preservation: Adjust the pH of the 1-L water sample to ≤ 2 with hydrochloric acid.

-

Surrogate Spiking: Add a known volume of the this compound spiking solution to the water sample to achieve a final concentration within the calibration range (e.g., 5 µg/L).

-

SPE Cartridge Conditioning:

-

Rinse the C18 SPE cartridge with 10 mL of methylene chloride, followed by 10 mL of ethyl acetate, and then 10 mL of methanol.

-

Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent bed does not go dry.

-

-

Sample Extraction: Pass the entire 1-L spiked water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air through it for 10-20 minutes.

-

Elution: Elute the trapped analytes and surrogate from the cartridge with ethyl acetate followed by methylene chloride into a concentrator tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a nitrogen evaporator.

-

Analysis: The extract is now ready for analysis by Gas Chromatography/Mass Spectrometry (GC/MS).

Protocol 3: Sample Spiking and Extraction for EPA Method TO-13A (Ambient Air)

Objective: To spike the collection media with this compound and extract the analytes using Soxhlet extraction.

Materials:

-

Polyurethane foam (PUF) or PUF/XAD-2 resin cartridge

-

This compound spiking solution

-

Soxhlet extraction apparatus

-

Hexane and Diethyl ether (pesticide grade)

-

Kuderna-Danish (K-D) concentrator

Procedure:

-

Surrogate Spiking: Prior to sampling, spike the PUF or PUF/XAD-2 cartridge with a known amount of the this compound spiking solution.

-

Sample Collection: Collect the ambient air sample as described in EPA Method TO-13A.

-

Soxhlet Extraction:

-

Place the PUF cartridge into the Soxhlet extractor.

-

Add a mixture of 10% diethyl ether in hexane to the boiling flask.

-

Extract the sample for 16-24 hours.

-

-

Concentration:

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

-

-

Analysis: The extract is now ready for GC/MS analysis.

Instrumental Analysis: GC/MS

Objective: To analyze the sample extracts for target PAHs and this compound.

Typical GC/MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)

-

Inlet: Splitless mode, 280 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 10 °C/min to 320 °C, hold for 5 min

-

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

Mass Spectrometer:

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for this compound: m/z 164 (quantification), 162 (qualifier)

-

Data Interpretation and Quality Control

The percent recovery of this compound is calculated using the following formula:

% Recovery = (Concentration Found / Concentration Spiked) x 100

If the surrogate recovery is outside the acceptance limits specified in the method or established by the laboratory, corrective actions must be taken. These may include re-extraction and re-analysis of the sample or flagging the data as suspect.

Mandatory Visualizations

References

Application Note & Protocol: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil Samples Using Acenaphthene-d10 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a group of persistent organic pollutants that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2] Accurate quantification of PAHs in complex matrices like soil is crucial for environmental monitoring and risk assessment. This application note provides a detailed protocol for the quantification of 16 priority PAHs, as designated by the US Environmental Protection Agency (EPA), in soil samples. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Acenaphthene-d10 as an internal standard to ensure accuracy and precision.[3][4] The use of a deuterated internal standard like this compound helps to correct for variations in extraction efficiency and instrumental response.[5][6]

Principle

This method involves the solvent extraction of PAHs from a soil sample, followed by cleanup and analysis by GC-MS. This compound, along with other deuterated PAHs, is added to the sample before extraction to serve as an internal standard.[3][4][7] Quantification is achieved by comparing the response of the target analytes to their corresponding deuterated internal standards.[5][8] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAHs.[8][9]

Experimental Workflow

The overall experimental workflow for the quantification of PAHs in soil samples is depicted below.

Caption: Experimental workflow for PAH quantification in soil.

Materials and Reagents

-

Solvents: Dichloromethane, Acetone, Hexane, Acetonitrile (LC grade or equivalent).[1]

-

Standards:

-

PAH standard mixture (containing the 16 EPA priority PAHs).

-

Internal Standard Stock Solution: this compound, Naphthalene-d8, Phenanthrene-d10, Chrysene-d12, and Perylene-d12.[7]

-

-

Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Silica gel for column chromatography.

-

Apparatus: Soxhlet extractor or ultrasonic bath, rotary evaporator, solid-phase extraction (SPE) cartridges, GC-MS system.

Experimental Protocols

Sample Preparation

-

Homogenization: Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris. Homogenize the sieved sample thoroughly.

-

Spiking: Accurately weigh approximately 10-20 g of the homogenized soil sample into an extraction thimble or beaker.[6] Spike the sample with a known amount of the internal standard solution containing this compound and other deuterated PAHs.[8]

-

Drying: Add 5-10 g of anhydrous sodium sulfate to the sample and mix thoroughly to remove residual moisture.[6]

Extraction

Method A: Soxhlet Extraction [7][9]

-

Place the extraction thimble containing the prepared sample into a Soxhlet extractor.

-

Add 200 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

Method B: Ultrasonic Extraction [9]

-

To the beaker containing the prepared sample, add 50 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

-

Place the beaker in an ultrasonic bath and extract for 15 minutes.

-

Allow the soil to settle and decant the solvent into a clean flask.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the solvent extracts.

Extract Cleanup

-